(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
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Overview
Description
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methylphenol", "2-naphthaldehyde", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Condensation of 4-methylphenol and 2-naphthaldehyde in the presence of sodium hydroxide to yield 1-(4-methylphenyl)-2-naphthalenol", "Step 2: Reduction of 1-(4-methylphenyl)-2-naphthalenol with sodium borohydride to yield 1-(4-methylphenyl)-2-naphthalenol-1,2-diol", "Step 3: Protection of the hydroxyl groups in 1-(4-methylphenyl)-2-naphthalenol-1,2-diol with acetic anhydride to yield the diacetate derivative", "Step 4: Oxidation of the methyl group in the diacetate derivative with sodium periodate to yield the corresponding aldehyde", "Step 5: Reduction of the aldehyde with sodium borohydride to yield (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol", "Step 6: Purification of the product by extraction with diethyl ether followed by washing with sodium bicarbonate and drying with magnesium sulfate", "Step 7: Recrystallization of the product from petroleum ether to obtain pure (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol" ] } | |
CAS No. |
114530-60-8 |
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.349 |
IUPAC Name |
(1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1 |
InChI Key |
FPFPKMXCNOQDGP-YDZRNGNQSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O |
Synonyms |
1,2,3,4-Tetrahydro-5-methyl-chrysene 1r,2t,3c,4c tetrol; |
Origin of Product |
United States |
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